3-Methyl-5-(pyrimidin-5-yl)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyrimidin-5-yl)aniline typically involves the reaction of aniline derivatives with pyrimidine precursors. One common method involves the use of a ZnCl₂-catalyzed three-component coupling reaction, which allows for the efficient synthesis of various substituted pyrimidine derivatives . This reaction can be performed under mild conditions and offers good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(pyrimidin-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
3-Methyl-5-(pyrimidin-5-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(pyrimidin-5-yl)aniline
- 3-Methyl-6-(pyrimidin-5-yl)aniline
- 3-Methyl-5-(pyrimidin-4-yl)aniline
Uniqueness
3-Methyl-5-(pyrimidin-5-yl)aniline is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and applications in various fields.
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-methyl-5-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C11H11N3/c1-8-2-9(4-11(12)3-8)10-5-13-7-14-6-10/h2-7H,12H2,1H3 |
InChI Key |
UXUDNRQGVFDJRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CN=CN=C2 |
Origin of Product |
United States |
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